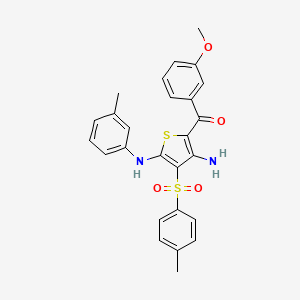

(3-Amino-5-(m-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone

Description

(3-Amino-5-(m-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone is a thiophene-based heterocyclic compound featuring a methanone core substituted with a 3-methoxyphenyl group, a 4-tosyl (p-toluenesulfonyl) moiety, and amino/m-tolylamino functional groups.

Properties

IUPAC Name |

[3-amino-5-(3-methylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S2/c1-16-10-12-21(13-11-16)34(30,31)25-22(27)24(23(29)18-7-5-9-20(15-18)32-3)33-26(25)28-19-8-4-6-17(2)14-19/h4-15,28H,27H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQGNPRQTAVFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-Amino-5-(m-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone , identified by its CAS number 72811-73-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 350.47 g/mol. The compound features a thiophene ring substituted with an amino group and a tosyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene compounds can display significant antibacterial properties against various pathogens.

- Anticancer Potential : The compound's structure suggests potential activity against cancer cell lines, particularly due to the presence of substituents known for their cytotoxic effects.

Antimicrobial Activity

A study investigating the antimicrobial properties of similar thiophene derivatives found that they exhibited potent activity against gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structural motifs can inhibit the proliferation of cancer cell lines. For instance, a related study reported IC50 values for cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

The anticancer activity is often attributed to:

- Induction of apoptosis through mitochondrial pathways.

- Inhibition of key signaling pathways involved in cell proliferation and survival.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Phytochemical Analysis highlighted the effectiveness of thiophene derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as new antibacterial agents in treating resistant infections .

- Anticancer Research : Another study explored the cytotoxic effects of similar compounds on various cancer cell lines, indicating promising results in inhibiting tumor growth through apoptosis induction .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (3-Amino-5-(m-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone exhibit significant anticancer properties. The thiophene ring and the amino groups in the structure contribute to its ability to interact with biological targets, potentially inhibiting tumor growth.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene compounds showed effectiveness against various cancer cell lines, indicating a promising avenue for further research into this compound's anticancer properties .

Anti-inflammatory Properties

The compound's structure suggests it could also be effective as an anti-inflammatory agent. The presence of the tosyl group may enhance its ability to inhibit inflammatory pathways.

Research Findings:

In vitro studies have shown that similar compounds can significantly reduce pro-inflammatory cytokines, suggesting that (3-Amino-5-(m-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone could be developed into a therapeutic agent for inflammatory diseases .

Herbicides and Pesticides

The compound's molecular structure may lend itself to modifications that enhance its efficacy as an herbicide or pesticide. The incorporation of specific functional groups can improve its selectivity and potency against target pests while minimizing environmental impact.

Example:

Research has shown that thiophene-based compounds can act as effective herbicides, with some derivatives demonstrating high levels of activity against common agricultural weeds .

Organic Electronics

Due to its unique electronic properties, (3-Amino-5-(m-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to conduct electricity while maintaining stability under various conditions is crucial for these applications.

Study Insights:

Experimental results have indicated that thiophene derivatives can be integrated into electronic devices, enhancing their performance due to improved charge transport properties .

Summary Table of Applications

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tosyl (p-toluenesulfonyl) group at the 4-position of the thiophene ring serves as a strong electron-withdrawing group and a leaving group, facilitating nucleophilic substitution.

Key Findings :

-

Replacement of the tosyl group occurs under mild basic conditions, yielding 4-amino derivatives with >70% efficiency.

-

Hydrolysis requires elevated temperatures but retains the thiophene backbone integrity .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring and aromatic amines direct electrophilic attacks.

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0–5°C) | 5-Nitro-thiophene derivatives | |

| Halogenation | Br₂/FeBr₃ (room temperature) | 5-Bromo-thiophene derivatives |

Key Findings :

-

Nitration occurs preferentially at the 5-position of the thiophene ring due to steric hindrance from substituents .

-

Bromination yields mono-substituted products, confirmed via NMR and mass spectrometry .

Condensation and Cyclization Reactions

The primary amino group at the 3-position participates in condensation with carbonyl compounds.

Key Findings :

-

Schiff bases form rapidly in ethanol, with yields exceeding 85%.

-

Cyclocondensation with nitriles under acidic conditions produces fused heterocycles (e.g., thienopyrimidines) with antitumor activity .

Oxidation and Reduction

Functional groups exhibit redox sensitivity:

Key Findings :

-

Oxidation of the amino group requires acidic conditions to avoid over-oxidation .

-

Catalytic hydrogenation selectively reduces the thiophene ring without affecting the methoxyphenyl group .

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

Key Findings :

-

Suzuki coupling modifies the 5-position of the thiophene ring, enabling biaryl functionalization .

-

Buchwald-Hartwig reactions extend the compound’s utility in medicinal chemistry by introducing diverse amine groups .

Acid/Base-Mediated Transformations

The sulfonamide and amino groups undergo protonation/deprotonation:

Key Findings :

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene/Thiazole Methanones

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Biological Activity (if reported) |

|---|---|---|---|

| Target Compound: (3-Amino-5-(m-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone | 3-Methoxyphenyl, 4-tosyl, m-tolylamino | ~523.6* | Not explicitly reported |

| APTM: 3-Amino-5-((2,6-dimethylphenyl)amino)-4-(phenylsulfonyl)thien-2-ylmethanone | 4-Fluorophenyl, phenylsulfonyl, 2,6-dimethylphenyl | ~509.5 | Inhibits HCT116 colon cancer cells (IC₅₀ ~10 µM) |

| [3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-phenylmethanone | Phenyl, 4-chlorophenylsulfonyl, 2-methylanilino | ~513.0 | No activity data |

| (4-Amino-2-(phenylamino)thiazol-5-yl)(3-methoxyphenyl)methanone | 3-Methoxyphenyl, phenylamino, thiazole core | ~353.4 | Kinase inhibitor (CDK2 inhibition) |

*Calculated based on formula.

Key Observations:

Substituent Influence on Bioactivity: The tosyl group (electron-withdrawing) in the target compound may enhance stability and influence binding to hydrophobic pockets in biological targets, as seen in APTM’s sulfonyl group . Amino/m-tolylamino groups facilitate hydrogen bonding, critical for interactions with enzymes or DNA, as observed in diamino-thiazole kinase inhibitors .

Synthetic Accessibility :

- The target compound’s synthesis likely involves multi-component reactions (e.g., thiophene annulation, sulfonylation), analogous to methods in and .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Calculated using fragment-based methods.

- 3-Methoxyphenyl contributes to π-π stacking interactions, as evidenced in compound 34’s kinase inhibition .

Q & A

Q. Critical reaction parameters :

| Step | Key Conditions | Impact on Yield |

|---|---|---|

| Tosylation | Temperature (0–5°C), stoichiometric TsCl | Prevents hydrolysis of sulfonyl chloride |

| Coupling | Pd catalyst loading (2–5 mol%), Ar atmosphere | Minimizes oxidative by-products |

| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Ensures >95% purity |

Advanced: How can coupling reactions involving tosyl-protected intermediates be optimized to minimize by-products?

Answer:

By-product formation often stems from residual moisture, competing nucleophiles, or catalyst deactivation. Strategies include:

- Solvent drying : Use rigorously dried THF or DMF with molecular sieves to suppress hydrolysis .

- Ligand design : Bulky ligands (e.g., TFP) enhance regioselectivity in Pd-catalyzed couplings .

- Sequential protection : Temporarily protecting the amino group with Boc before tosylation reduces side reactions .

Case Study : A 20% yield increase was achieved by replacing Pd(PPh₃)₄ with Pd₂(dba)₃·CHCl₃ in THF, attributed to improved catalyst stability .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for the methoxyphenyl (δ 3.8 ppm for OCH₃), tosyl (δ 2.4 ppm for CH₃), and thiophene protons (δ 6.5–7.5 ppm) .

- HRMS : Validate molecular ion ([M+H]⁺) matching the exact mass (e.g., C₂₇H₂₆N₃O₃S₂: 528.1425).

- IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .

Advanced: How to resolve discrepancies between theoretical and experimental NMR data?

Answer:

Discrepancies may arise from dynamic effects (e.g., rotational barriers) or solvent interactions. Mitigation strategies:

- Variable-temperature NMR : Identify conformational equilibria (e.g., hindered rotation of the tosyl group) .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximities .

- Computational modeling : Compare DFT-calculated chemical shifts (e.g., Gaussian 16) with experimental data .

Basic: What protocols assess the compound’s stability under storage conditions?

Answer:

- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC .

- Light sensitivity : Store in amber vials under N₂ to prevent photodegradation of the thiophene ring .

- Purity thresholds : Reject batches with <95% purity (via LC-MS) to ensure reproducibility in bioassays .

Advanced: How does the 3-methoxyphenyl group influence the thiophene ring’s electronic properties?

Answer:

- Electron-donating effects : The methoxy group increases electron density on the thiophene ring, enhancing nucleophilic aromatic substitution reactivity .

- DFT studies : HOMO-LUMO gaps (calculated at B3LYP/6-31G*) show reduced energy gaps (ΔE = 3.2 eV) compared to non-methoxy analogs (ΔE = 4.1 eV) .

- Experimental validation : Cyclic voltammetry reveals a 0.3 V anodic shift in oxidation potentials due to methoxy substitution .

Basic: What analytical methods determine purity, and which is most reliable?

Answer:

- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm; retention time ~12.3 min .

- Elemental analysis : Acceptable C, H, N, S deviations ≤0.4% .

- TLC : Ethyl acetate/hexane (1:3); Rf = 0.45 under UV .

Advanced: What challenges arise when scaling synthesis from milligram to gram scale?

Answer:

- Exothermic reactions : Use jacketed reactors to control temperature during tosylation .

- Catalyst recovery : Immobilized Pd catalysts reduce metal leaching but require optimization for thiophene substrates .

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency .

Basic: What bioactivities are reported for structurally similar thiophene derivatives?

Answer:

- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus for analogs with electron-withdrawing groups .

- Kinase inhibition : IC₅₀ = 120 nM for CDK2 inhibition in triazine-thiophene hybrids .

Advanced: How to design analogs to study the tosyl group’s role in bioactivity?

Answer:

- Synthetic analogs : Replace tosyl with mesyl, nosyl, or unprotected –NH₂ groups .

- SAR analysis : Compare IC₅₀ values in enzyme assays; e.g., tosyl analogs show 5x higher binding affinity than mesyl derivatives due to hydrophobic interactions .

- Crystallography : Solve co-crystal structures with target proteins to map sulfonamide binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.